(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

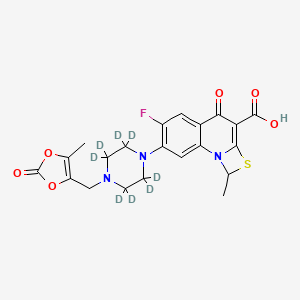

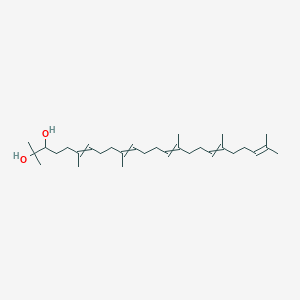

Squalene-2,3-diol: is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents . This compound is a derivative of squalene, a natural triterpene that is widely distributed in nature, particularly in shark liver oil and plant sources.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized by reacting triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized according to the experimental requirements.

Industrial Production Methods: Industrial production of squalene-2,3-diol often involves the extraction of squalene from renewable sources such as oil-deodoriser distillates produced by the vegetable oil production chain . The extracted squalene is then subjected to hydrogenation and other chemical processes to obtain squalene-2,3-diol.

Análisis De Reacciones Químicas

Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.

Aplicaciones Científicas De Investigación

Chemistry: Squalene-2,3-diol is used as a precursor in the synthesis of various triterpenoids and sterols. It is also utilized in the study of biosynthetic pathways and enzymatic reactions .

Biology: In biological research, squalene-2,3-diol is studied for its role in cellular processes and its potential as an antioxidant .

Medicine: It is also being investigated for its role in skin protection and as a component in drug delivery systems .

Industry: In the industrial sector, squalene-2,3-diol is used in the formulation of cosmetics and skincare products due to its emollient properties .

Mecanismo De Acción

Squalene-2,3-diol exerts its effects through various mechanisms. It is a highly effective oxygen-scavenging agent, which contributes to its antioxidative properties . Additionally, it may inhibit Ras farnesylation and modulate carcinogen activation, thereby exhibiting chemopreventive activity . The compound also plays a role in protecting cells against lipid peroxidation, which is crucial for cell survival .

Comparación Con Compuestos Similares

2,3-Oxidosqualene: A precursor in the biosynthesis of sterols and triterpenoids.

Squalane: A hydrogenated form of squalene, commonly used in cosmetics and skincare products.

β-Carotene: A polyprenyl compound with antioxidative properties.

Coenzyme Q10: An essential component in the electron transport chain and a potent antioxidant.

Uniqueness: Squalene-2,3-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity

Propiedades

Fórmula molecular |

C30H52O2 |

|---|---|

Peso molecular |

444.7 g/mol |

Nombre IUPAC |

2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |

InChI |

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3 |

Clave InChI |

GRPNWQFOKYUABH-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)